molecular formula C19H20N2O3 B14207342 2-[Anilino(4-nitrophenyl)methyl]cyclohexan-1-one CAS No. 792842-31-0

2-[Anilino(4-nitrophenyl)methyl]cyclohexan-1-one

Cat. No.: B14207342
CAS No.: 792842-31-0
M. Wt: 324.4 g/mol
InChI Key: NYIIUYQEHABPRN-UHFFFAOYSA-N
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Description

2-[Anilino(4-nitrophenyl)methyl]cyclohexan-1-one is a chemical compound with the molecular formula C19H20N2O3 and a molecular weight of 324.374 g/mol This compound is characterized by the presence of an aniline group, a nitrophenyl group, and a cyclohexanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Anilino(4-nitrophenyl)methyl]cyclohexan-1-one typically involves the reaction of cyclohexanone with aniline and 4-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and a solvent, such as ethanol. The reaction mixture is heated under reflux for several hours to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[Anilino(4-nitrophenyl)methyl]cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[Anilino(4-nitrophenyl)methyl]cyclohexan-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[Anilino(4-nitrophenyl)methyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, its potential anti-inflammatory activity may involve the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Anilino(4-nitrophenyl)methyl]cyclohexan-1-one is unique due to the presence of both an aniline and a nitrophenyl group, which confer distinct chemical reactivity and potential biological activity. Its specific combination of functional groups makes it a valuable compound for various applications in scientific research .

Properties

CAS No.

792842-31-0

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

2-[anilino-(4-nitrophenyl)methyl]cyclohexan-1-one

InChI

InChI=1S/C19H20N2O3/c22-18-9-5-4-8-17(18)19(20-15-6-2-1-3-7-15)14-10-12-16(13-11-14)21(23)24/h1-3,6-7,10-13,17,19-20H,4-5,8-9H2

InChI Key

NYIIUYQEHABPRN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C(C2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=CC=C3

Origin of Product

United States

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